molecular formula C6H9BF3K B13548804 Potassium trifluoro(spiro[2.3]hexan-5-yl)borate

Potassium trifluoro(spiro[2.3]hexan-5-yl)borate

Cat. No.: B13548804
M. Wt: 188.04 g/mol
InChI Key: HCVPJXZDQFVFTQ-UHFFFAOYSA-N
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Description

Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide is a chemical compound with the molecular formula C7H11BF3K. It is a boron-containing compound that features a spirohexane ring structure, which is a unique and interesting aspect of its molecular architecture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide typically involves the reaction of spirohexane derivatives with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and requires careful temperature control to optimize yield .

Industrial Production Methods

Industrial production methods for potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide include halogens, acids, and bases. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of boron-containing compounds with different functional groups .

Scientific Research Applications

Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide involves its ability to form stable complexes with various molecules. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical transformations. The spirohexane ring structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide is unique due to its specific spirohexane ring structure and the presence of trifluoroborate. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H9BF3K

Molecular Weight

188.04 g/mol

IUPAC Name

potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)5-3-6(4-5)1-2-6;/h5H,1-4H2;/q-1;+1

InChI Key

HCVPJXZDQFVFTQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC2(C1)CC2)(F)(F)F.[K+]

Origin of Product

United States

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